molecular formula C6H2ClF3IN B1389501 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine CAS No. 1186405-09-3

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

Cat. No. B1389501
CAS RN: 1186405-09-3
M. Wt: 307.44 g/mol
InChI Key: UMJFHWJPAKXBAA-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used as reagents in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of similar trifluoromethylpyridines (TFMP) involves the use of trichloromethyl-pyridine, which undergoes a chlorine-fluorine exchange reaction . The specific synthesis process for 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

Trifluoromethylpyridines are known to be used as reactants in various chemical reactions. For instance, they can participate in amination reactions to produce aminopyridines . They can also act as catalytic ligands for regioselective preparation of other compounds .

Scientific Research Applications

Pharmaceutical Intermediates

“2-Chloro-3-iodo-4-(trifluoromethyl)pyridine” is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with different functional groups makes it a valuable building block for creating complex molecules used in medication development .

Agricultural Chemicals

This compound serves as a precursor for the synthesis of agrochemicals, particularly those involved in crop protection. The trifluoromethyl group in the pyridine ring is a common motif in pesticides and herbicides, contributing to their effectiveness .

Organic Synthesis

In organic chemistry, this pyridine derivative is utilized for regioselective functionalization, which is crucial for constructing molecules with precise structural configurations .

Catalysis

It acts as a ligand in catalytic systems, particularly in palladium-catalyzed reactions. Such reactions are important for creating compounds used in materials science and organic synthesis .

Material Science

The compound finds application in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis due to their porous nature .

Bioactive Ligands and Chemosensors

Pyridine derivatives, including “2-Chloro-3-iodo-4-(trifluoromethyl)pyridine”, are studied for their potential as bioactive ligands and chemosensors, which are important in pharmaceutical research and diagnostics .

Optoelectronic Devices

Such derivatives are also explored for their use in optoelectronic devices due to their luminescent properties, which can be harnessed in sensors and imaging technologies .

Neurological Research

They are used as reagents in the synthesis of compounds that act as enzyme inhibitors, such as BACE1 inhibitors, which have implications in neurological research and treatment of neurodegenerative diseases .

Safety and Hazards

The safety data sheet for similar compounds suggests that they are considered hazardous. They may cause skin and eye irritation, and specific target organ toxicity . It is recommended to handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the synthesis of various pharmaceutical and veterinary products . With the ongoing research and development in the field of fluorinated organic chemicals, it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-3-iodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJFHWJPAKXBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670638
Record name 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

CAS RN

1186405-09-3
Record name 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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